molecular formula C5H5BBrNO2 B1272034 6-Bromopyridine-2-boronic acid CAS No. 440680-34-2

6-Bromopyridine-2-boronic acid

Cat. No. B1272034
CAS RN: 440680-34-2
M. Wt: 201.82 g/mol
InChI Key: AUOJYGQPHHRLAO-UHFFFAOYSA-N
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Description

6-Bromopyridine-2-boronic acid is an organic compound containing a bromine atom and a boronic acid group. It is a versatile building block for organic synthesis and has been widely used in the synthesis of various organic compounds, including drugs, polymers, and other materials. It is also a useful reagent in the development of new catalysts and ligands. In addition, this compound has been used in a variety of scientific research applications, such as in the study of enzyme inhibition and drug-receptor binding.

Scientific Research Applications

Bifunctional Building Blocks in Combinatorial Chemistry

6-Bromopyridine-2-boronic acid and its derivatives, such as the ester form, have been studied for their utility in combinatorial chemistry. These compounds display distinct stability characteristics due to their molecular interactions, like hydrogen bonding in the case of the boronic acid form. These properties make them valuable as bifunctional building blocks in the synthesis of various heterocyclic compounds (Sopková-de Oliveira Santos et al., 2003).

Reactivity in Suzuki Cross-Coupling Reactions

Research has shown that derivatives of this compound, like 2,4-dibromopyridine, can undergo Suzuki cross-coupling reactions. This process allows for the synthesis of various substituted pyridines, which are otherwise challenging to prepare. This aspect highlights the role of this compound derivatives in facilitating unique synthetic pathways in organic chemistry (Cristina Sicre et al., 2006).

Derivatization in Analytical Chemistry

In analytical chemistry, this compound has been utilized as a labeling reagent. For instance, it has been used for the derivatization of brassinosteroids, significantly enhancing their detection sensitivity in chromatography and mass spectrometry. This application underscores its importance in improving analytical methodologies for complex biological compounds (Feifeng Huo et al., 2012).

Electrocatalytic Applications

In electrocatalysis, a study demonstrated the use of 2-amino-5-bromopyridine, a related derivative, in the electrocatalytic carboxylation with CO2. This process yielded 6-aminonicotinic acid, showcasing the potential of this compound derivatives in green chemistry applications, particularly in carbon dioxide utilization (Q. Feng et al., 2010).

Safety and Hazards

6-Bromopyridine-2-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions of research on 6-Bromopyridine-2-boronic acid could involve further exploration of its role in Suzuki–Miyaura coupling . Additionally, the development of new borane reagents could be a potential area of study .

Mechanism of Action

Target of Action

The primary target of 6-Bromopyridine-2-boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The SM coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst (commonly palladium) becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The use of this compound in this reaction contributes to the formation of chemically differentiated fragments .

Pharmacokinetics

It’s known that the compound is used in reactions that require mild conditions and a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of new carbon–carbon bonds . This contributes to the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. For example, the SM coupling reaction requires a transition metal catalyst and occurs under mild conditions . The stability of this compound also plays a role in its efficacy .

properties

IUPAC Name

(6-bromopyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOJYGQPHHRLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376409
Record name 6-Bromopyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

440680-34-2
Record name B-(6-Bromo-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440680-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromopyridine-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-2-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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